molecular formula C5H8F2O B1280168 3,3-Bis(fluoromethyl)oxetane CAS No. 338-61-4

3,3-Bis(fluoromethyl)oxetane

Cat. No.: B1280168
CAS No.: 338-61-4
M. Wt: 122.11 g/mol
InChI Key: MSXYVRFANVULOQ-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for 3,3-Bis(fluoromethyl)oxetane is not available, it’s worth noting that similar compounds, such as 3,3-Bis(chloromethyl)oxetane, are classified as extremely hazardous substances . They can cause kidney damage, lacrimation, and somnolence if consumed .

Future Directions

The future directions for 3,3-Bis(fluoromethyl)oxetane research could involve further exploration of its potential applications. For instance, energetic oxetanes, a group of energetic binders (EBs), are being studied for use as a propellant binder for rocket fuel . Additionally, the development of new synthesis methods and the study of its reactivity and properties could also be areas of future research .

Biochemical Analysis

Biochemical Properties

3,3-Bis(fluoromethyl)oxetane plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, potentially leading to various biochemical effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and other critical processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can result in the accumulation of substrates and a decrease in the production of specific metabolites. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical effects. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, low doses of this compound have been shown to enhance certain metabolic pathways, leading to improved energy production and cellular function. At high doses, it can cause oxidative stress, DNA damage, and apoptosis, indicating a threshold effect beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites, potentially leading to changes in cellular function and overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct this compound to these compartments. The presence of this compound in these organelles can influence their function, potentially leading to changes in cellular metabolism, signaling, and gene expression .

Preparation Methods

The synthesis of 3,3-Bis(fluoromethyl)oxetane typically involves the reaction of fluorinated precursors with oxetane derivatives. One common method is the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures, which yields oxetane derivatives . Another method involves the use of electrophilic halocyclization of alcohols to form the oxetane ring . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3,3-Bis(fluoromethyl)oxetane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3,3-Bis(fluoromethyl)oxetane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fluoromethyl groups, which impart distinct properties such as increased stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3,3-bis(fluoromethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-1-5(2-7)3-8-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXYVRFANVULOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CF)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504094
Record name 3,3-Bis(fluoromethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338-61-4
Record name 3,3-Bis(fluoromethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3,3-Bis(fluoromethyl)oxetane influence its copolymerization behavior with tetrahydrofuran compared to 3,3-bis(chloromethyl)oxetane?

A1: The research paper highlights that while both this compound (BFMO) and 3,3-bis(chloromethyl)oxetane (BCMO) are oxetanes capable of copolymerizing with tetrahydrofuran (THF), they lead to different copolymer structures. [] When copolymerized with a large excess of THF, BFMO forms an alternating copolymer with a 1:1 ratio of THF to BFMO. In contrast, BCMO forms a copolymer with a THF to BCMO ratio closer to 2:1. This difference suggests that the penultimate unit effect, influenced by the bulky chloromethyl groups in BCMO, plays a role in the copolymerization process. Interestingly, the study suggests this influence is electronic rather than steric, as no structural difference was observed between copolymers formed with BFMO and 3,3-dimethyloxetane (DMO). This observation implies that the electronegativity difference between fluorine and chlorine in BFMO and BCMO, respectively, contributes to the observed difference in copolymerization behavior.

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